N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide
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Overview
Description
N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide is a chemical compound that belongs to the class of benzohydrazide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of fluorophenyl and phenylpyrimidinyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide typically involves the condensation of 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide oxide, while reduction may produce N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide hydride .
Scientific Research Applications
N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific optical and electronic properties.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide oxide
- N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide hydride
- N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide thiol
Uniqueness
N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide is unique due to its specific combination of fluorophenyl and phenylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)25-23(26-21)28-27-22(29)18-9-5-2-6-10-18/h1-15H,(H,27,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBSYJNIJIVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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